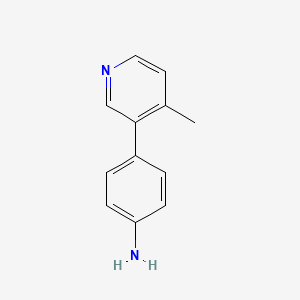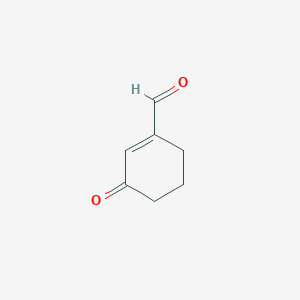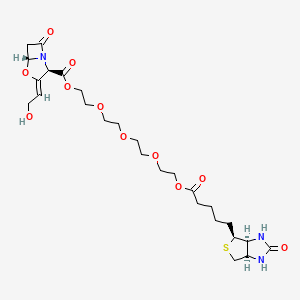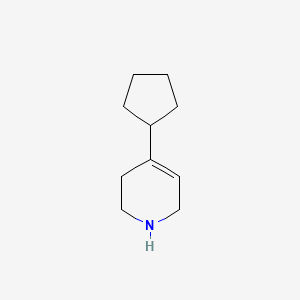
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde is an organic compound that features a pyrrole ring substituted with a phenylpropan-2-yl group and two aldehyde groups at positions 2 and 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde typically involves the reaction of 1-phenylpropan-2-ylamine with a suitable pyrrole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products Formed
Oxidation: 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarboxylic acid.
Reduction: 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dimethanol.
Substitution: Various substituted derivatives of the phenyl ring, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde can be compared with other similar compounds, such as:
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid: This compound has a similar structure but lacks the second aldehyde group, which may result in different chemical reactivity and biological activity.
Phenylacetone: Also known as phenyl-2-propanone, this compound has a phenyl group attached to a propanone moiety. It differs in its functional groups and overall structure, leading to distinct properties and applications.
The uniqueness of this compound lies in its dual aldehyde functionality and the presence of a pyrrole ring, which confer specific chemical and biological properties that are not observed in its analogs.
Eigenschaften
Molekularformel |
C15H15NO2 |
|---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
1-(1-phenylpropan-2-yl)pyrrole-2,5-dicarbaldehyde |
InChI |
InChI=1S/C15H15NO2/c1-12(9-13-5-3-2-4-6-13)16-14(10-17)7-8-15(16)11-18/h2-8,10-12H,9H2,1H3 |
InChI-Schlüssel |
VAQCVCAQJDWYAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)N2C(=CC=C2C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione](/img/structure/B13864182.png)
![20-Deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-b-D-glucopyranosyl]-20-(1-piperidinyl)tylonolide](/img/structure/B13864190.png)
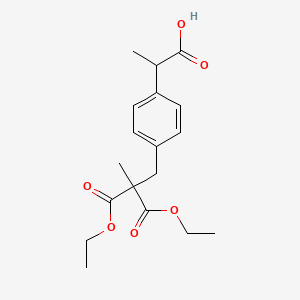
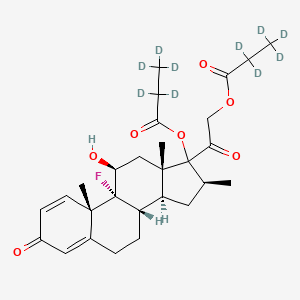

![Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate](/img/structure/B13864223.png)

![5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13864235.png)

